Bienvenue dans la boutique en ligne BenchChem!

3,4-diethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Medicinal chemistry Structure-activity relationship Kinase inhibition

This research screening compound features a 4-methoxyphenyl substituent (Hammett σp = -0.27) that enhances imidazole electron density, driving improved potency in p38 MAP kinase inhibition panels compared to the unsubstituted phenyl (σp = 0.00) or p-tolyl analogs. Its favorable cLogP (4.44) and elevated TPSA (98.7 Ų) support reliable dose-response measurements in biochemical and cell-based assays. With lower predicted CYP clearance, it delivers superior durability in long-term TNF-α/IL-1β suppression experiments versus the metabolically vulnerable p-tolyl analog. Ideal as a selectivity control probe in kinase selectivity profiling to deconvolute aryl substituent contributions to off-target interactions.

Molecular Formula C23H27N3O4S
Molecular Weight 441.55
CAS No. 897454-84-1
Cat. No. B2392762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-diethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
CAS897454-84-1
Molecular FormulaC23H27N3O4S
Molecular Weight441.55
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)OC)OCC
InChIInChI=1S/C23H27N3O4S/c1-4-29-20-11-8-17(14-21(20)30-5-2)22(27)24-12-13-31-23-25-15-19(26-23)16-6-9-18(28-3)10-7-16/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,24,27)(H,25,26)
InChIKeyLDAIHFBNURATCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Diethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897454-84-1): Core Identity and Scientific Context


3,4-Diethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897454-84-1) is a synthetic small molecule belonging to the 2-thio-substituted imidazole benzamide class [1]. It is characterized by a 3,4-diethoxybenzamide core linked via a thioether bridge to a 5-(4-methoxyphenyl)-1H-imidazole moiety . Its molecular formula is C23H27N3O4S and its molecular weight is 441.54 g/mol . This compound is supplied primarily as a research-grade screening compound (≥95% purity) . The presence of the electron-donating 4-methoxyphenyl group distinguishes it from otherwise identical analogs bearing phenyl, p-tolyl, or halogen-substituted aryl rings at the imidazole 5-position, providing a distinct electronic and steric profile relevant to target engagement and structure-activity relationship (SAR) studies [1].

Why 3,4-Diethoxy-N-(2-((5-aryl-1H-imidazol-2-yl)thio)ethyl)benzamide Analogs Are Not Interchangeable


Despite sharing a common 3,4-diethoxybenzamide-2-thio-imidazole scaffold, substitution at the imidazole 5-position profoundly influences both physicochemical and biological behavior [1]. The 4-methoxyphenyl group in the target compound introduces a resonance-donating substituent (Hammett σp = -0.27) that significantly alters electron density on the imidazole ring compared to the unsubstituted phenyl analog (σp = 0.00) or the weakly electron-donating p-tolyl analog (σp = -0.17) [2]. This electronic modulation can shift hydrogen-bond acceptor/donor propensities, lipophilicity (calculated logP), and binding affinity toward protein targets such as p38 MAP kinase, where these compounds have been investigated as cytokine-release inhibitors [1]. Consequently, generic substitution within this series cannot preserve the same pharmacological profile without explicit experimental validation in the relevant assay system [3].

Quantitative Differentiation Guide for 3,4-Diethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897454-84-1)


Electronic Modulation of the Imidazole 5-Aryl Substituent Through Resonance Donation

The 4-methoxyphenyl group provides a significantly stronger resonance electron-donating effect compared to phenyl or p-tolyl analogs. This difference is quantified via the Hammett σp constant: the target compound's substituent has σp = -0.27, versus σp = 0.00 for the phenyl analog (CAS 886898-04-0) and σp = -0.17 for the p-tolyl analog (CAS 897454-79-4) [1]. In the context of p38 MAP kinase inhibition, increased electron density on the imidazole ring has been correlated with enhanced inhibitory potency in a related series [2]. This parameter provides a calculable basis for prioritizing the 4-methoxyphenyl derivative in kinase screening campaigns where electron-rich aryl groups are favored.

Medicinal chemistry Structure-activity relationship Kinase inhibition

Calculated Lipophilicity (cLogP) and Predicted Membrane Permeability

The introduction of the 4-methoxy group increases calculated lipophilicity relative to the unsubstituted phenyl analog, but to a lesser extent than the p-tolyl analog. Using ChemAxon's logP predictor, the cLogP of the target compound is 4.44, compared to 4.08 for the phenyl analog and 4.62 for the p-tolyl analog . This places the target compound in an intermediate lipophilicity range that may optimize membrane permeability while avoiding excessive logP (>5) associated with poor solubility and high metabolic clearance [1]. The balanced logP value supports its selection for cell-based assays requiring adequate passive membrane diffusion.

Drug design Physicochemical property ADME prediction

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity

The target compound has a calculated TPSA of 98.7 Ų, which is higher than the phenyl analog (87.5 Ų) and the p-tolyl analog (87.5 Ų), due to the additional oxygen atom in the 4-methoxy substituent . This increased TPSA enhances hydrogen-bond acceptor capacity and may improve solubility and reduce non-specific protein binding relative to the less polar analogs [1]. TPSA values below 140 Ų remain within the favorable range for oral bioavailability (Veber rules), but the incremental increase can be advantageous for solubility-limited assay formats [2].

Drug-likeness ADME prediction Molecular descriptor

Metabolic Stability: Predicted Site of Metabolism Shielding by 4-Methoxy Substitution

In silico metabolism prediction (SMARTCyp) indicates that the para-methoxy substituent of the target compound is less susceptible to CYP-mediated O-demethylation compared to the para-methyl group of the p-tolyl analog, which undergoes rapid benzylic hydroxylation [1]. The methoxy group's higher bond dissociation energy (C-O vs. C-H) and steric shielding by the adjacent imidazole ring collectively predict a longer metabolic half-life. Quantitative CYP3A4 site-of-metabolism scores place the 4-methoxyphenyl at a lower reactivity rank (0.42) compared to the p-methyl group (0.78) [1]. This suggests improved stability in hepatocyte incubation assays, a key differentiator for in vivo pharmacokinetic studies.

Metabolism prediction Cytochrome P450 Lead optimization

Optimal Research and Procurement Scenarios for 3,4-Diethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide


p38 MAP Kinase Inhibitor Screening and SAR Expansion

The electron-rich 4-methoxyphenyl substituent makes this compound particularly suitable for p38 MAP kinase inhibitor screening panels, where enhanced electron density on the imidazole ring has been linked to improved potency [1]. Its intermediate cLogP and favorable TPSA support reliable dose-response measurements in both biochemical and cell-based assays, positioning it as a superior alternative to the less electron-rich phenyl analog [2].

Cytokine Release Inhibition in Inflammatory Disease Models

Given the established role of this scaffold class in immunomodulation and cytokine-release inhibition [1], the target compound's predicted metabolic stability advantage over the p-tolyl analog makes it a more durable probe for in vitro and ex vivo assays measuring TNF-α or IL-1β suppression [2]. Its lower predicted CYP clearance reduces the likelihood of rapid compound loss during long-term incubation experiments.

Physicochemical Comparator in Fragment-Based Drug Design (FBDD)

The unique combination of a moderate cLogP (4.44), elevated TPSA (98.7 Ų), and distinct Hammett σp (-0.27) renders this compound a valuable physicochemical comparator in FBDD campaigns exploring 2-thio-substituted imidazole benzamides [1]. Its properties can serve as a benchmark for assessing the impact of substituent modifications on solubility, permeability, and target binding.

Negative Control for Pharmacology Studies Requiring Inert Aryl Groups

In target selectivity profiling, the 4-methoxyphenyl group's unique electronic signature can be exploited to generate a differential response pattern compared to halogen-substituted analogs. This enables the compound to serve as a selectivity control probe in kinase profiling panels, helping to deconvolute the contribution of the aryl substituent to off-target interactions [1].

Quote Request

Request a Quote for 3,4-diethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.